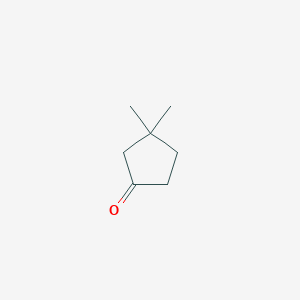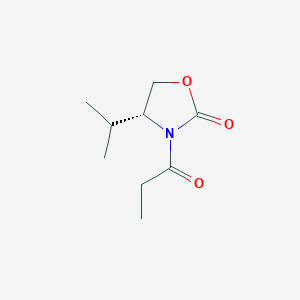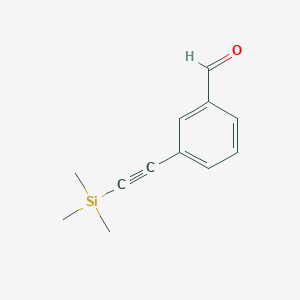
3-(Trimethylsilyl)ethynylbenzaldehyde
概要
説明
3-(Trimethylsilyl)ethynylbenzaldehyde is a chemical compound with the empirical formula C12H14OSi . It is a liquid form with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C .
Synthesis Analysis
The synthesis of 3-(Trimethylsilyl)ethynylbenzaldehyde can be achieved by reacting 3-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular weight of 3-(Trimethylsilyl)ethynylbenzaldehyde is 202.32 . The SMILES string representation of the molecule isCSi(C)C#Cc1cccc(C=O)c1 . Chemical Reactions Analysis
The trimethylsilyl group in 3-(Trimethylsilyl)ethynylbenzaldehyde can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)ethynylbenzaldehyde is a liquid with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C . It has a boiling point of 518.8ºC at 760 mmHg .科学的研究の応用
Catalysis in Asymmetric Addition
3-(Trimethylsilyl)ethynylbenzaldehyde and related compounds have been used in the study of asymmetric addition reactions. Chiral (salen)TiCl2 complexes, for instance, have been utilized to catalyze the asymmetric addition of trimethylsilyl cyanide to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess (Belokon’ et al., 1999).
Generation and Conversion of Silenes
Research has been conducted on the generation and conversion of transient silenes involving compounds similar to 3-(Trimethylsilyl)ethynylbenzaldehyde. This includes the study of triisopropylbenzaldehyde with tris(trimethylsilyl)silylmagnesium bromide (Luderer et al., 1996).
Protective Groups in Synthesis
The trimethylsilyl group has been employed to protect terminal ethynyl groups in Grignard syntheses, a method useful in the preparation of various organic compounds. This includes synthesizing acids like p-ethynylbenzoic acid (Eaborn et al., 1967).
Synthetic Chemistry Applications
3-(Trimethylsilyl)ethynylbenzaldehyde is relevant in synthetic chemistry, for example, in the stereospecific formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen (Bartlett & Schaap, 1970). It also plays a role in solvent-free synthesis of certain organic compounds (Murthy et al., 2016).
Conversion to Other Chemical Forms
Studies include the conversion of 3-trimethylsilyl-2,5-dihydrofurans to furans, demonstrating its utility in various chemical transformations (Sato et al., 1985).
Synthesis of Hydroxy-Indanones
Research has been conducted on the synthesis of 3-hydroxy-1-indanones using copper-catalyzed intramolecular annulation, starting from simple compounds like 2-ethynylbenzaldehyde (He et al., 2018).
Oxidation Processes
3-(Trimethylsilyl)ethynylbenzaldehyde-related compounds are used in oxidation processes to convert ethers and alcohols into aldehydes and ketones (Rasouli et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYBRHQVJTPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377989 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)ethynylbenzaldehyde | |
CAS RN |
77123-55-8 | |
| Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77123-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

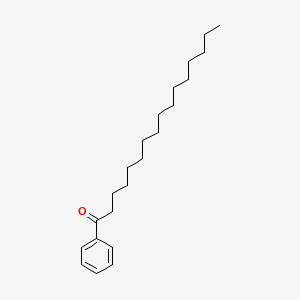
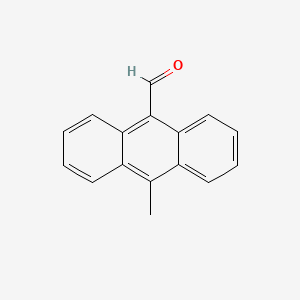

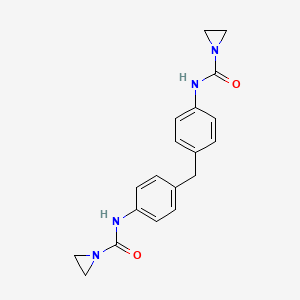
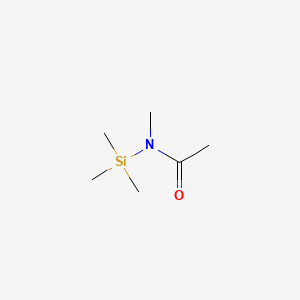
![Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-](/img/structure/B1585610.png)
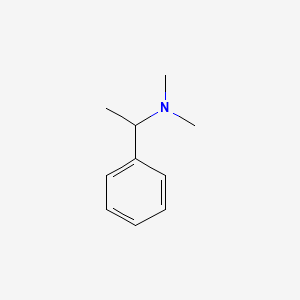
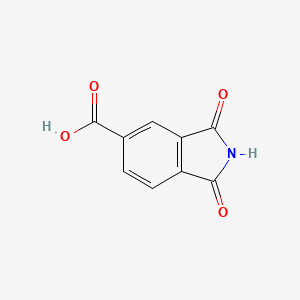
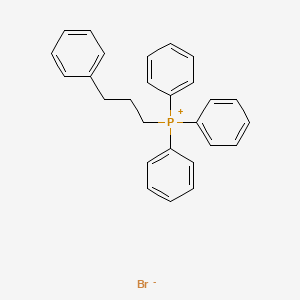
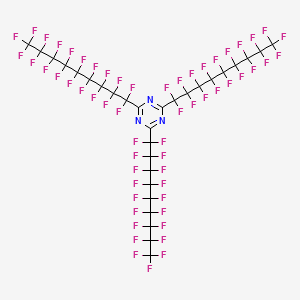
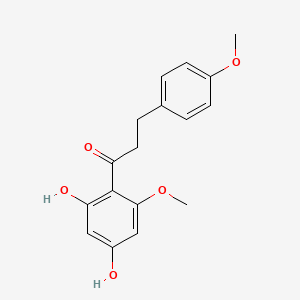
![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)
